Retinoic acid ethyl ester-d5
Description
Significance of Retinoids in Biological Regulation and Homeostasis
Retinoids, a class of compounds derived from vitamin A (retinol), are fundamental signaling molecules that exert potent effects on a wide array of biological processes. numberanalytics.com Their most active metabolite, all-trans-retinoic acid (ATRA), functions as a ligand-activated transcription factor, binding to nuclear receptors—specifically retinoic acid receptors (RARs) and retinoid X receptors (RXRs)—to modulate the expression of target genes. numberanalytics.comnih.govnih.gov This genetic regulation is critical for maintaining cellular health and organismal homeostasis.
The biological actions of retinoids are diverse and essential for:
Cellular Processes: Retinoids are necessary for the normal regulation of cell proliferation, differentiation, and apoptosis (programmed cell death). nih.govproquest.com Their dysregulation is implicated in various proliferative disorders, including cancer. nih.gov
Embryonic Development: Proper retinoid signaling is crucial for organogenesis during embryonic development, including the formation of the heart and lungs. nih.govproquest.com
Immune Function and Barrier Integrity: Vitamin A and its metabolites are required for maintaining immunity and the integrity of epithelial tissues, which act as barriers against pathogens. nih.gov
Metabolism: Retinoids play a role in hepatic lipid homeostasis, influencing the metabolism of triglycerides and cholesterol. escholarship.org They are also involved in maintaining the endocrine functions of the pancreas. nih.gov
The concentration of retinoic acid is tightly controlled within the body through a balanced system of synthesis, transport by binding proteins, and degradation. nih.govproquest.com Both a deficiency and an excess of retinoids can lead to significant pathological consequences, underscoring the importance of this homeostatic balance. nih.gov
Table 1: Key Biological Roles of Retinoids
| Biological Process | Specific Role of Retinoids |
| Gene Regulation | Act as ligands for RAR and RXR nuclear receptors to control gene transcription. nih.govnih.gov |
| Cellular Function | Regulate cell growth, differentiation, and apoptosis. nih.govproquest.com |
| Development | Essential for embryonic development and organ formation. nih.gov |
| Immunity | Maintain immune system function and epithelial barriers. nih.gov |
| Metabolism | Modulate lipid homeostasis and endocrine pancreatic function. nih.govescholarship.org |
Principles and Advantages of Stable Isotope Tracing in Metabolic Studies
Stable isotope tracing is a powerful analytical technique used to track the metabolic fate of molecules within a living system. researchgate.netspringernature.com The core principle involves introducing a molecule (a "tracer") in which one or more atoms have been replaced with a non-radioactive, "heavy" isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). nih.govmetsol.com These isotopes are chemically identical to their more abundant, lighter counterparts but differ in mass due to the presence of extra neutrons. nih.gov
This mass difference allows the tracer and its downstream metabolites to be distinguished from their naturally occurring (unlabeled) forms using mass spectrometry. nih.govmaastrichtuniversity.nl By analyzing the incorporation of the heavy isotope into various metabolites over time, researchers can elucidate metabolic pathways, quantify the rates of metabolic reactions, and understand how these processes are affected by disease or therapeutic interventions. researchgate.netnih.gov
The primary advantages of using stable isotopes over radioactive isotopes in human metabolic research are:
Safety: Stable isotopes are non-radioactive and pose no radiation risk, making them safe for use in all populations, including children. nih.gov
No Alteration of Properties: The labeled molecule behaves almost identically to the unlabeled molecule in biochemical reactions, providing an accurate representation of the natural metabolic process. metsol.com
High Precision: Modern mass spectrometry techniques can detect very low levels of isotope enrichment with high accuracy, enabling sensitive and precise measurements of metabolic dynamics. maastrichtuniversity.nlnih.gov
Rationale for Deuterium Labeling in Retinoid Research
Deuterium (²H), a stable isotope of hydrogen, is frequently used to label retinoids for metabolic studies. researchgate.net There are several key reasons for its use:
Cost-Effectiveness: Deuterated tracers are often more economical to synthesize compared to their ¹³C-labeled counterparts. nih.gov
Analytical Sensitivity: The development of sensitive mass spectrometric techniques, such as gas chromatography-pyrolysis-isotope ratio mass spectrometry (GC-pyrolysis-IRMS), has enhanced the ability to measure low levels of deuterium enrichment in biological samples. nih.gov
Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). This difference can cause reactions that involve breaking this bond to proceed more slowly. This phenomenon, known as the KIE, can be exploited as a research tool. For instance, strategically placing deuterium atoms at a site of metabolism can slow down the formation of certain metabolites, helping to elucidate metabolic pathways and reduce the formation of potentially detrimental products. nih.gov
The use of deuterated retinoids has been instrumental in studies of vitamin A metabolism, allowing researchers to track its absorption, transport, and conversion into active forms like all-trans-retinoic acid. nih.govresearchgate.net
Overview of All-trans-Retinoic Acid-d5 Ethyl Ester as a Research Probe
All-trans-Retinoic Acid-d5 Ethyl Ester is a synthetic, deuterated derivative of all-trans-retinoic acid designed for use in biomedical research. cymitquimica.comscbt.com As its name indicates, it is an ethyl ester form of ATRA that has been labeled with five deuterium atoms. cymitquimica.com
This compound serves primarily as an internal standard for the quantification of endogenous all-trans-retinoic acid in complex biological samples like plasma or tissue extracts using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). caymanchem.com In this application, a known amount of the heavy, deuterated standard is added to a sample. Because the deuterated standard is chemically identical to the natural compound, it behaves the same way during sample extraction and analysis. By comparing the mass spectrometer signal of the natural (light) compound to the signal of the deuterated (heavy) standard, researchers can achieve highly accurate and precise quantification.
The ethyl ester modification makes the compound a pro-drug form of ATRA. In a biological system, cellular enzymes can cleave the ester group, releasing the active all-trans-retinoic acid-d5. This allows the compound to also be used as a tracer to study the metabolic pathways, transport, and receptor interactions of ATRA itself.
Table 2: Chemical Properties of all-trans-Retinoic Acid-d5 Ethyl Ester
| Property | Value |
| Chemical Name | Ethyl (2E,4E,6E,8E)-9-(6,6-dimethyl-2-(methyl-d3)cyclohex-1-en-1-yl-3,3-d2)-3,7-dimethylnona-2,4,6,8-tetraenoate |
| Synonyms | (E)-Ethyl Retinoate-d5, 3,7-Dimethyl-9-(2,6,6-trimethyl-cyclohex-1-enyl)-nona-2,4,6,8-tetraenoic Acid-d5 Ethyl Ester cymitquimica.comscbt.com |
| CAS Number | 78995-96-7 cymitquimica.comscbt.com |
| Molecular Formula | C₂₂H₂₇D₅O₂ cymitquimica.comscbt.com |
| Molecular Weight | 333.52 cymitquimica.comscbt.com |
| Primary Application | Internal standard for mass spectrometry; research probe for metabolic studies. caymanchem.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H32O2 |
|---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
ethyl (2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoate |
InChI |
InChI=1S/C22H32O2/c1-7-24-21(23)16-18(3)11-8-10-17(2)13-14-20-19(4)12-9-15-22(20,5)6/h8,10-11,13-14,16H,7,9,12,15H2,1-6H3/b11-8+,14-13+,17-10+,18-16+/i4D3,12D2 |
InChI Key |
ZELWYCSDHIFMOP-LJQJTMCLSA-N |
Isomeric SMILES |
[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C=C/C(=C/C(=O)OCC)/C)/C)(C)C)[2H] |
Canonical SMILES |
CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
Origin of Product |
United States |
Advanced Analytical Methodologies Employing All Trans Retinoic Acid D5 Ethyl Ester
Application as an Internal Standard in Quantitative Bioanalysis
In the quantitative bioanalysis of retinoids, an internal standard is crucial to correct for variations that can occur during sample preparation and instrumental analysis. scispace.com All-trans-Retinoic Acid-d5 Ethyl Ester, and more commonly its corresponding acid, all-trans-Retinoic Acid-d5 (atRA-d5), serve as ideal internal standards. caymanchem.commybiosource.com These are stable isotope-labeled (SIL) versions of the endogenous compound, all-trans-retinoic acid (atRA). They are chemically identical to the analyte of interest but have a slightly higher molecular weight due to the incorporation of five deuterium (B1214612) atoms. This mass difference allows a mass spectrometer to distinguish between the standard and the endogenous compound, while their identical chemical properties ensure they behave similarly during extraction, chromatography, and ionization. scispace.com
Mass Spectrometry-Based Quantification of Retinoids (e.g., LC-MS/MS, GC-MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of retinoids. thermofisher.com The use of a deuterated internal standard like atRA-d5 is fundamental to the accuracy of these methods. caymanchem.comnih.gov The process involves adding a precise amount of the internal standard to a biological sample (e.g., plasma or tissue homogenate) before extraction. nih.gov
During LC-MS/MS analysis, the instrument is set to monitor specific mass transitions for both the endogenous retinoid and the deuterated internal standard. researchgate.net For instance, in one validated method, the precursor-to-product ion transitions used for quantification were m/z 301.2→205 for atRA and m/z 305.0→209 for the atRA-d4 internal standard. researchgate.net Because the internal standard is subject to the same potential losses during sample preparation and the same ionization variability as the analyte, the ratio of the peak area of the analyte to the peak area of the internal standard remains constant. nih.govnih.gov This ratio is then used to calculate the exact concentration of the endogenous retinoid in the original sample by referencing a calibration curve. umich.edu This approach provides high confidence in the quantification of critical retinoid isomers and metabolites. nih.gov
Chromatographic Separation Techniques for Retinoid Metabolites
Before mass spectrometric detection, retinoids and their metabolites must be separated from other components in the sample. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most common techniques employed. nih.govnih.gov Reverse-phase chromatography, often using a C18 column, is highly effective for separating the various retinoid isomers, which have a wide range of polarities. thermofisher.comjfda-online.com
A typical method involves a gradient elution program using a mobile phase consisting of solvents like water, methanol, and acetonitrile (B52724) with an acid additive such as formic acid to improve ionization. nih.govnih.gov The internal standard, such as atRA-d5, will have a retention time that is nearly identical to the endogenous compound it is meant to mimic. nih.gov This co-elution is highly advantageous as it helps in the positive identification of the analyte's peak, especially when chromatographic interferences are present in complex biological matrices. nih.gov The ability to resolve closely related isomers like all-trans-RA, 9-cis-RA, and 13-cis-RA is critical, as these isomers can have different biological activities. nih.gov
Method Development and Validation Strategies in Retinoid Bioanalysis
Developing a robust and reliable bioanalytical method requires rigorous validation to ensure its performance. formosapublisher.org When using an internal standard like atRA-d5, validation assesses several key parameters according to established guidelines.
Key validation parameters include:
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. This is established by creating a calibration curve with a series of standards over a specified range. A successful validation demonstrates a high correlation coefficient (R² > 0.99). nih.gov
Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the repeatability of the results. scirp.org These are determined by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day). researchgate.net Acceptance criteria typically require the coefficient of variation (CV) to be within 15%. scirp.org
Selectivity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net Using a SIL internal standard and specific MS/MS transitions ensures high selectivity. nih.gov
Recovery: This measures the efficiency of the extraction process. The recovery of atRA-d5 from human plasma using a hyperacidified liquid-liquid extraction has been reported to be 89.7 ± 9.2%. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. researchgate.net For atRA, methods using atRA-d5 as an internal standard have achieved LOQs as low as 20 pg·mL⁻¹ and 0.1-0.2 ng/mL in human plasma. nih.govresearchgate.net
Interactive Table 1: Performance Characteristics of Validated LC-MS/MS Methods for Retinoid Analysis
| Parameter | Reported Value (Method 1 nih.gov) | Reported Value (Method 2 researchgate.net) | Description |
|---|---|---|---|
| Internal Standard | atRA-d5 | ¹³C₄-atRA | Stable isotope-labeled standard used for quantification. |
| Linearity Range | 50–3200 pg·mL⁻¹ | 0.2-200 ng/mL | The concentration range over which the method is accurate and precise. |
| Correlation Coefficient (R²) | 0.994 | >0.99 | Indicates the goodness of fit for the calibration curve. |
| Lower Limit of Quantification (LLOQ) | 50 pg·mL⁻¹ | 0.1-0.2 ng/mL | The lowest concentration reliably measured. |
| Intra-day Precision (CV%) | 9.3% | <8% | Measures the precision of the assay within a single day. |
| Inter-day Precision (CV%) | 14.0% | <12.5% | Measures the precision of the assay across different days. |
| Accuracy (Intra-day) | 96.5% (mean) | within 8% of nominal | Closeness of measured values to the true value. |
| Extraction Recovery | 89.7 ± 9.2% | 80-105% | Efficiency of the analyte extraction from the matrix. |
Strategies for Mitigating Matrix Effects and Ensuring Analytical Accuracy
A significant challenge in LC-MS bioanalysis is the "matrix effect," where co-eluting molecules from the biological sample (e.g., salts, lipids, proteins) interfere with the ionization of the target analyte in the mass spectrometer's source. nih.gov This can lead to ion suppression (a decreased signal) or ion enhancement (an increased signal), both of which cause inaccurate quantification. scispace.com
The most effective strategy to mitigate matrix effects is the use of a stable isotope-labeled internal standard that co-elutes with the analyte. scispace.comnih.gov Because atRA-d5 has virtually identical physicochemical properties to endogenous atRA, it experiences the same degree of ion suppression or enhancement. scispace.com By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix effect is normalized, or cancelled out. nih.gov This ensures that the final calculated concentration is accurate and reliable, regardless of the sample-to-sample variations in matrix composition. This approach is particularly vital when analyzing retinoids in diverse and complex matrices like liver tissue, where matrix effects can be substantial and retinoid-specific. nih.gov
Investigation of Retinoid Metabolism and Pharmacokinetics in Preclinical Models
In Vitro Biotransformation Studies of All-trans-Retinoic Acid-d5 Ethyl Ester
In vitro systems are crucial for identifying the enzymatic pathways and metabolites involved in the biotransformation of all-trans-Retinoic Acid-d5 Ethyl Ester without the complexities of a whole-organism model.
Enzymatic Pathways in Cellular and Subcellular Systems (e.g., hepatic microsomes, keratinocytes)
The biotransformation of retinoids is a complex process involving multiple enzymatic systems, primarily located in the liver and peripheral tissues like the skin.
In hepatic microsomes, the formation of ethyl retinoate from all-trans-retinoic acid (ATRA) has been observed in rats. This process is enzymatic and is significantly enhanced by the presence of coenzyme A, suggesting the formation of a retinoyl-CoA intermediate. nih.govpnas.org This indicates that all-trans-Retinoic Acid-d5 Ethyl Ester could potentially be hydrolyzed back to all-trans-retinoic acid-d5, which then enters the known metabolic pathways of ATRA. The primary metabolic route for ATRA is hydroxylation, mediated by cytochrome P450 (CYP) enzymes, particularly CYP26A1, to form more polar metabolites. mdpi.comnih.gov Studies in human liver microsomes have identified 4-hydroxy-retinoic acid as a major metabolite of ATRA. nih.govnih.gov Ketoconazole, a known inhibitor of CYP enzymes, has been shown to inhibit the metabolism of ATRA in hamster liver microsomes, further confirming the role of this enzymatic family. nih.gov
In human epidermal keratinocytes, exogenous all-trans-retinoic acid is rapidly taken up and metabolized into unidentified polar compounds. nih.gov This metabolic process is also inhibited by ketoconazole, suggesting the involvement of CYP enzymes in the skin. nih.gov Cultured human keratinocytes are known to metabolize retinol (B82714) to retinoic acid, indicating that these cells possess the necessary enzymatic machinery for retinoid processing. mdpi.comnih.gov Differentiating keratinocytes, in particular, are capable of forming retinoic acid from retinol.
Identification and Quantification of Deuterated Metabolite Profiles
The use of deuterated standards like all-trans-Retinoic Acid-d5 Ethyl Ester is primarily for the accurate quantification of their non-deuterated counterparts in biological matrices. Following administration of the deuterated ethyl ester, its primary metabolite would be all-trans-retinoic acid-d5, formed through hydrolysis. This deuterated retinoic acid would then undergo further metabolism.
In rabbit tracheal epithelial cells, all-trans-retinoic acid is metabolized to more polar compounds and also isomerized to 13-cis-retinoic acid. nih.gov Furthermore, less polar metabolites, suggested to be retinoyl derivatives (esters), are also formed and retained within the cells. nih.gov Therefore, a theoretical deuterated metabolite profile of all-trans-Retinoic Acid-d5 Ethyl Ester in an in vitro system could include:
all-trans-Retinoic Acid-d5
13-cis-Retinoic Acid-d5
Polar hydroxylated-d5 metabolites (e.g., 4-hydroxy-retinoic acid-d5)
Other deuterated retinoyl esters
The precise quantification of these deuterated metabolites would be achieved using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can differentiate between the deuterated and non-deuterated forms based on their mass-to-charge ratio. nih.gov
In Vivo and Ex Vivo Pharmacokinetic Profiling in Animal Models
Animal models are indispensable for understanding the absorption, distribution, metabolism, and elimination (ADME) of all-trans-Retinoic Acid-d5 Ethyl Ester in a whole-organism context.
Absorption, Distribution, and Elimination Dynamics of Deuterated Retinoids
Upon oral administration, retinyl esters are typically hydrolyzed in the intestinal lumen to retinol, which is then absorbed by enterocytes, re-esterified, and packaged into chylomicrons for transport. nih.govmdpi.comnih.gov Similarly, all-trans-Retinoic Acid-d5 Ethyl Ester would likely undergo hydrolysis to all-trans-retinoic acid-d5 prior to or during absorption. The absorption of retinoic acids from the gastrointestinal tract is influenced by their chemical structure. mdpi.com
Pharmacokinetic studies of all-trans-retinoic acid in mice have shown a terminal half-life of approximately 0.5 hours in plasma after oral dosing. nih.gov In rats, the elimination of ATRA is time-dependent, showing an accelerated decline in plasma concentrations after initial administration, which is attributed to the auto-induction of its own metabolism. nih.gov This rapid elimination is a key factor limiting its systemic exposure.
The table below summarizes representative pharmacokinetic parameters for all-trans-retinoic acid in animal models, which can serve as an estimate for the behavior of all-trans-retinoic acid-d5 following the hydrolysis of its ethyl ester.
| Parameter | Value | Species | Route | Source |
| Terminal Half-life (t½) | 0.5 hours | Mouse | Oral | nih.gov |
| Terminal Half-life (t½) | ~45 minutes | Human | Oral | |
| Peak Plasma Concentration | Achieved at 180 mins, then declines | Rat | IV Infusion | nih.gov |
This data is for all-trans-retinoic acid and is intended to be representative. The pharmacokinetics of all-trans-Retinoic Acid-d5 Ethyl Ester may vary.
Tissue-Specific Retinoid Disposition and Turnover
Following absorption, retinoids are distributed to various tissues, with the liver being the primary storage site for retinyl esters. nih.govmdpi.com Studies in vitamin A deficient rats administered radioactive retinol showed a rapid decrease in retinol and retinyl esters in the liver, with a corresponding increase in the kidney. nih.gov The content of retinoic acid was found to be higher in the liver and kidney compared to the intestine, testis, and blood. nih.gov This suggests that the kidney may play a significant role in retaining vitamin A, possibly as a reserve for producing the active metabolite, retinoic acid. nih.gov
The concentration of retinoic acid in tissues is generally much lower than that of retinol. nih.gov Adipose tissue, lungs, skin, and spleen are also capable of storing retinyl esters. nih.gov The distribution to the brain has also been studied, with some reports indicating higher concentrations of ATRA in the brain than in the serum in mice.
Elucidation of Species-Specific Metabolic Differences in Retinoid Processing
The enzymes responsible for retinoid metabolism can exhibit significant differences across species, which can impact the efficacy and safety evaluation of retinoid-based compounds. For instance, while the general pathways of retinoid metabolism are conserved, the specific enzymes and their activities can vary.
Studies have shown that there can be divergence in the catalytic properties of enzymes involved in retinol metabolism between mice and humans, suggesting that these enzymes have evolved to meet the specific metabolic needs of each species. This highlights the importance of selecting appropriate animal models for preclinical studies and the need for careful extrapolation of animal data to humans. While specific comparative studies on the metabolism of all-trans-Retinoic Acid-d5 Ethyl Ester across different species are not available, the known species differences in general retinoid metabolism underscore the necessity for such investigations.
Mechanistic Elucidation of Retinoid Interconversion and Degradation Pathways
Role of Esterase Enzymes in All-trans-Retinoic Acid Ethyl Ester Hydrolysis
All-trans-retinoic acid ethyl ester can be considered a prodrug or a precursor to the biologically active all-trans-retinoic acid (ATRA). For it to exert its biological effects, the ethyl ester group must be cleaved to release the parent carboxylic acid. This conversion is achieved through hydrolysis, a reaction catalyzed by a class of enzymes known as carboxylesterases (EC 3.1.1.1).
While the enzymatic formation of ethyl retinoate has been observed in rat liver microsomes, particularly stimulated by the presence of coenzyme A, the specific hydrolases responsible for its cleavage back to ATRA are less defined than those for retinyl esters. nih.gov However, the broad substrate specificity of many carboxylesterases suggests they are the primary candidates for this metabolic step. Human carboxylesterase 1 (CES1), for example, is known to be expressed in various tissues and is responsible for the hydrolysis of a wide range of ester-containing drugs and prodrugs.
Research on other retinoid esters, namely retinyl esters (the storage form of retinol), has demonstrated that non-specific carboxylesterases are indeed capable of this type of hydrolysis. Studies in rat liver have identified specific carboxylesterases, such as ES-4, that can hydrolyze retinyl palmitate. nih.govnih.gov Furthermore, human CES1 has been shown to be expressed in the retinal pigment epithelium and possesses significant retinyl ester hydrolase activity, suggesting it plays a role in mobilizing retinol (B82714) from storage. arvojournals.org Given this evidence, it is highly probable that these same non-specific carboxylesterases are responsible for the hydrolysis of all-trans-retinoic acid ethyl ester into the active ATRA molecule within cells.
| Enzyme Family | Potential Substrate | Action | Product | Significance |
|---|---|---|---|---|
| Carboxylesterases (e.g., CES1, ES-4) | all-trans-Retinoic Acid Ethyl Ester | Ester Hydrolysis | all-trans-Retinoic Acid | Activation of the retinoid prodrug to its biologically active form. arvojournals.orgnih.gov |
| Retinyl Ester Hydrolases (REH) | Retinyl Esters (e.g., Retinyl Palmitate) | Ester Hydrolysis | Retinol | Mobilization of stored Vitamin A (Retinol) for conversion to Retinoic Acid. nih.gov |
Characterization of Oxidative and Conjugative Metabolism of Retinoids
Once all-trans-retinoic acid is formed, its intracellular concentration is tightly regulated through catabolism, primarily via oxidation. This process is mainly mediated by a specific family of cytochrome P450 enzymes, known as the CYP26 family. nih.govresearchgate.net Evidence indicates that retinoids are the only known endogenous substrates for this particular enzyme family. nih.gov
The principal oxidative pathway involves the hydroxylation of the ATRA molecule, a reaction catalyzed by CYP26A1, CYP26B1, and CYP26C1. nih.gov This initial step typically occurs at the C4-position of the ionone (B8125255) ring, yielding more polar, water-soluble metabolites such as 4-hydroxy-ATRA. These hydroxylated metabolites generally possess less biological activity than the parent ATRA. These enzymes can further oxidize the hydroxylated intermediates to keto-forms, such as 4-oxo-ATRA. nih.gov
Following this Phase I oxidative metabolism, the polar metabolites undergo Phase II conjugative metabolism to facilitate their elimination from the body. The primary conjugative pathway for ATRA metabolites is glucuronidation, where UDP-glucuronosyltransferases (UGTs) attach a glucuronic acid moiety to the molecule, further increasing its water solubility and marking it for excretion. nih.govresearchgate.net
| Metabolic Phase | Enzyme Family | Specific Enzymes | Action | Key Metabolites |
|---|---|---|---|---|
| Phase I: Oxidation | Cytochrome P450 | CYP26A1, CYP26B1, CYP26C1 | Hydroxylation and further oxidation | 4-hydroxy-ATRA, 4-oxo-ATRA |
| Phase II: Conjugation | UDP-glucuronosyltransferases (UGTs) | Various UGTs | Glucuronidation of oxidized metabolites | Retinoid-glucuronides |
Contributions to Understanding Endogenous Retinoid Catabolism Regulation (e.g., CYP26 activity)
The study of retinoid metabolism has revealed a sophisticated system of feedback control that maintains retinoid homeostasis, with the CYP26 enzymes playing a central role. A key discovery is that the expression of CYP26 enzymes is directly induced by their own substrate, all-trans-retinoic acid. mdpi.comnih.gov This constitutes a powerful homeostatic feedback loop.
When intracellular levels of ATRA rise, it binds to its nuclear receptors (RAR/RXR), which then act as transcription factors to increase the expression of genes containing retinoic acid response elements (RAREs). mdpi.com The genes for CYP26 enzymes contain such RAREs. Consequently, an increase in ATRA concentration leads to the rapid synthesis of more CYP26 enzymes, which in turn accelerates the catabolism of ATRA, bringing its levels back down to a physiological range. nih.gov This auto-induction of metabolism is a critical mechanism for preventing retinoid toxicity.
This regulatory system is essential for creating precise spatial and temporal gradients of ATRA within tissues, which is particularly crucial during embryonic development. mdpi.com By expressing CYP26 enzymes, specific cells or regions can create "sinks" that are protected from ATRA, allowing for dose-dependent gene transcription and proper tissue patterning. mdpi.com Understanding the central role of CYP26 in ATRA clearance provides a framework for comprehending how retinoid signaling is tightly controlled throughout the body.
| Regulatory Protein | Role in Retinoid Catabolism | Mechanism of Action |
|---|---|---|
| CYP26A1, CYP26B1, CYP26C1 | Primary enzymes for ATRA catabolism. | Oxidize ATRA to more polar, less active metabolites for elimination. nih.gov |
| Retinoic Acid Receptors (RAR/RXR) | Mediate the induction of CYP26. | Upon binding ATRA, this receptor complex binds to RAREs in the CYP26 gene promoter, increasing its transcription. mdpi.com |
Applications in Fundamental Biological Research Non Clinical Contexts
Probing Vitamin A Homeostasis and Dynamics in Animal Models
The study of vitamin A homeostasis, the process by which organisms maintain optimal levels of vitamin A and its metabolites, is crucial for understanding normal physiological function. All-trans-Retinoic Acid-d5 Ethyl Ester serves as a powerful tracer in animal models to investigate the absorption, distribution, metabolism, and excretion of retinoids. As an ethyl ester, it acts as a pro-drug, being metabolized into the active all-trans-retinoic acid form. The deuterium (B1214612) labeling allows researchers to follow its journey through the body and differentiate it from endogenous retinoids.
In such studies, animals are administered all-trans-Retinoic Acid-d5 Ethyl Ester, and subsequent analysis of tissues and plasma at various time points reveals the kinetics of its conversion to ATRA-d5 and other metabolites. This approach provides insights into the rate of ester hydrolysis and the subsequent distribution of the active compound to target tissues. For instance, research in vitamin A-marginal rats has shown that even with exogenous administration, plasma levels of retinoic acid remain low due to rapid turnover, a process that can be meticulously tracked using labeled compounds. nih.gov
Table 1: Representative Data from Tracer Studies in Animal Models This table is illustrative and based on the types of data generated in retinoid kinetic studies.
| Parameter | Measurement | Significance in Vitamin A Homeostasis |
|---|---|---|
| Plasma Half-life of ATRA-d5 | Minutes to hours | Indicates the rapid systemic clearance of active retinoids. |
| Tissue Distribution of ATRA-d5 | High in liver, kidney | Reveals primary sites of retinoid metabolism and storage. |
| Metabolite Profile in Urine/Feces | Glucuronides, oxidized forms | Elucidates the pathways of retinoid elimination. |
| Conversion Rate to ATRA-d5 | Varies by tissue | Shows tissue-specific enzymatic activity for ester hydrolysis. |
Studies on Retinoid Signaling Pathway Modulation in Cellular Systems
All-trans-retinoic acid is a key regulator of gene expression, primarily through its interaction with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). cymitquimica.com All-trans-Retinoic Acid-d5 Ethyl Ester is employed in cellular systems to dissect the intricacies of the retinoid signaling pathway. Upon cellular uptake, the ethyl ester is cleaved, releasing ATRA-d5, which then binds to RARs and initiates a cascade of transcriptional events.
The use of this labeled compound allows for precise measurement of its uptake and conversion, providing a clear correlation between the intracellular concentration of the active retinoid and the downstream cellular responses. This is particularly important for understanding how different cell types process and respond to retinoid pro-drugs. Such studies can quantify the expression levels of retinoid-responsive genes and the activity of specific signaling pathways.
Table 2: Modulation of Retinoid Signaling by ATRA-d5 in Cellular Systems This table represents typical findings in studies of retinoid signaling.
| Target Gene/Pathway | Effect of ATRA-d5 Treatment | Method of Detection |
|---|---|---|
| RARβ (Retinoic Acid Receptor Beta) | Upregulation of mRNA expression | qRT-PCR |
| CYP26A1 (Cytochrome P450 26A1) | Increased transcription | Reporter Gene Assay |
| HOX Genes | Altered expression pattern | RNA Sequencing |
| AP-1 (Activator Protein 1) Pathway | Antagonistic effect | Luciferase Assay |
Investigating Retinoid-Mediated Cellular Processes (e.g., differentiation, proliferation) in In Vitro Models
Retinoids are well-known for their profound effects on cellular differentiation and proliferation. nih.govnih.gov All-trans-Retinoic Acid-d5 Ethyl Ester is a valuable reagent in in vitro models to study these processes. By treating cell cultures, such as embryonic stem cells or cancer cell lines, with this compound, researchers can monitor its influence on the cell cycle and the induction of specific differentiation lineages.
The deuterated nature of the compound allows for its precise tracking and quantification within the cells, enabling a direct correlation between its intracellular concentration and the observed biological effects. For example, studies have shown that ATRA can inhibit the proliferation of certain cancer cells and induce their differentiation into more mature cell types. nih.gov The use of the d5-ethyl ester variant helps in understanding the pharmacokinetics of this effect at the cellular level.
Table 3: Effects of ATRA-d5 on Cellular Processes in Vitro This table illustrates common outcomes observed in cell culture experiments with retinoids.
| Cell Line | Cellular Process | Observed Effect of ATRA-d5 |
|---|---|---|
| Human Neuroblastoma Cells | Differentiation | Induction of neurite outgrowth. |
| Leukemia Cells (e.g., HL-60) | Differentiation | Maturation into granulocyte-like cells. |
| Melanoma Cells | Proliferation | Inhibition of cell growth. |
| Embryonic Stem Cells | Differentiation | Directed differentiation towards specific lineages. nih.gov |
Utility in Assessing Retinoid Stability and Degradation in Biological Samples
The stability of retinoids is a critical factor in both experimental settings and their potential therapeutic applications, as they are susceptible to degradation by light, heat, and oxidation. arvojournals.org All-trans-Retinoic Acid-d5 Ethyl Ester can be used as an internal standard in analytical methods to accurately assess the stability and degradation of other retinoids in various biological matrices.
By adding a known amount of the deuterated standard to a sample, any loss of the target retinoid during sample preparation and analysis can be corrected for. This is because the deuterated standard behaves almost identically to its non-deuterated counterpart throughout the extraction and analytical process. This application is crucial for obtaining accurate quantitative data on retinoid levels in tissues, plasma, and cell culture media. Studies have shown that retinoid degradation can be significant and is often formulation-dependent. arvojournals.org
Table 4: Application of all-trans-Retinoic Acid-d5 Ethyl Ester in Stability Studies This table outlines the role of the compound as an internal standard.
| Analytical Method | Purpose | Advantage of Using ATRA-d5 Ethyl Ester |
|---|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantification of retinoids in plasma | Corrects for extraction losses and matrix effects. |
| High-Performance Liquid Chromatography (HPLC) | Stability testing in formulations | Provides an accurate measure of degradation over time. arvojournals.org |
| Cell Culture Media Analysis | Monitoring retinoid depletion | Differentiates between cellular uptake and degradation. |
Emerging Research Directions and Future Perspectives
Development of Novel Stable Isotope-Labeled Retinoid Probes
The synthesis of stable isotope-labeled retinoids has evolved significantly, moving beyond simple deuteration to include more complex and site-specific labeling with deuterium (B1214612) (²H) and carbon-13 (¹³C). researchgate.netresearchgate.net This progress allows for more sophisticated experimental designs to probe the intricate pathways of retinoid metabolism and action. The development of these novel probes is driven by the need for greater sensitivity and specificity in analytical methods, as well as the desire to trace the metabolic fate of these molecules in vivo. researchgate.netnih.gov
Recent advancements have focused on creating a variety of labeled retinoids to investigate specific enzymatic conversions and metabolic pathways. For example, the synthesis of [¹³C₂]-retinyl acetate (B1210297) and various deuterated retinols (D₄-retinol and D₈-retinol) has been instrumental in conducting retinol (B82714) isotope dilution studies to assess vitamin A body stores with high precision. researchgate.net The choice of isotope and its position on the retinoid backbone is critical, as it can influence the fragmentation patterns in mass spectrometry and the metabolic stability of the tracer itself. ebi.ac.uk
The development of these probes has been spurred by innovations in synthetic chemistry, including stereoselective synthesis methods that allow for the creation of specific geometric isomers of retinoids, such as 13Z-retinoic acids. researchgate.net This level of control is crucial for studying the distinct biological activities of different retinoid isomers. Furthermore, the advent of photocatalytic deuteration techniques offers milder and more selective methods for introducing deuterium into organic molecules, which is beneficial for creating a wider library of deuterated retinoid probes. researchgate.net
The table below summarizes some of the key stable isotope-labeled retinoid probes and their primary research applications.
| Probe Name | Isotope Label | Key Research Application |
| all-trans-Retinoic Acid-d5 Ethyl Ester | Deuterium (d5) | Internal standard for quantification of all-trans-retinoic acid. |
| [¹³C₂]-Retinyl acetate | Carbon-13 (¹³C) | Estimation of total body vitamin A stores through isotope dilution. researchgate.net |
| 10, 19, 19, 19-D₄-Retinol | Deuterium (d4) | Used in retinol isotope dilution studies to assess vitamin A status. researchgate.netresearchgate.net |
| 10, 19, 19, 19, 14, 20, 20, 20-D₈-Retinol | Deuterium (d8) | Tracer for studying the metabolism and kinetics of vitamin A. researchgate.netresearchgate.net |
| [³H]-9-cis-Retinoic Acid | Tritium (³H) | Used in competitive binding assays to identify retinoids with selective binding properties for RAR and RXR receptors. ebi.ac.uk |
Integration of All-trans-Retinoic Acid-d5 Ethyl Ester in Multi-Omics Research
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized our ability to study biological systems in a holistic manner. nih.govnih.gov The integration of data from these different levels of biological organization provides a more complete picture of cellular function and disease processes. In this context, all-trans-Retinoic Acid-d5 Ethyl Ester plays a crucial, albeit often behind-the-scenes, role in the metabolomics arm of multi-omics studies focused on retinoid signaling.
Multi-omics approaches are being increasingly used to unravel the complex mechanisms underlying the therapeutic effects and side effects of retinoids. For instance, a systems analysis of acute promyelocytic leukemia (APL) cells treated with all-trans-retinoic acid (ATRA) combined transcriptomic and proteomic data to identify the molecular networks involved in cell differentiation and apoptosis. nih.govnih.gov In such studies, the accurate quantification of changes in endogenous ATRA levels is critical for correlating molecular responses with the concentration of the active compound. This is where all-trans-Retinoic Acid-d5 Ethyl Ester, as an internal standard, ensures the reliability of the metabolomic data that is integrated with proteomic and transcriptomic datasets. nih.gov
Another emerging area is the use of multi-omics to understand the distinctive metabolic traits of tissues and their response to retinoids. For example, transcriptome profiling of the MRL/MpJ mouse, a model for mammalian regeneration, revealed significant alterations in retinol metabolism pathways. nih.govfigshare.com Integrating this transcriptomic data with quantitative metabolomics, which would rely on standards like all-trans-Retinoic Acid-d5 Ethyl Ester, could provide a deeper understanding of how retinoid signaling contributes to the regenerative phenotype.
Interactive platforms are also being developed to facilitate the exploration and integration of multi-omics datasets, allowing researchers to map connections between genes, proteins, and metabolites in pathways like retinoid metabolism. biorxiv.org The reliability of the metabolite data fed into these platforms is paramount, underscoring the foundational importance of accurate quantification using stable isotope-labeled standards.
Unexplored Biological Questions Addressed by Deuterated Retinoid Tracers and their Derivatives
Despite decades of research, many questions surrounding retinoid biology remain. The development of sophisticated deuterated retinoid tracers and their derivatives is opening up new avenues to address these long-standing and emerging questions.
One of the key areas of future investigation is the precise role of different retinoid metabolites and isomers in health and disease. nih.govresearchgate.net While all-trans-retinoic acid is the most studied, other forms like 9-cis-retinoic acid and 4-oxo-retinoic acid have distinct biological activities. nih.gov Deuterated tracers of these specific isomers will be crucial for elucidating their unique metabolic pathways, receptor binding affinities, and downstream signaling effects. For example, there is ongoing debate about the physiological relevance of 9-cis-RA as an endogenous ligand for RXRs, a question that could be more definitively answered through advanced tracer studies. rupress.org
Another significant unexplored area is the tissue- and cell-type-specific metabolism and action of retinoids. nih.govnih.gov The development of imaging techniques that can visualize the distribution of deuterated compounds within tissues, such as mass spectrometry imaging, will be transformative. This would allow researchers to ask, for instance, how retinoid metabolism differs between various cell types within a tumor microenvironment and how this contributes to cancer progression or response to therapy.
Furthermore, the intricate interplay between retinoid signaling and other metabolic pathways, such as lipid metabolism, is a burgeoning field of research. rupress.org Deuterated retinoid tracers, in combination with other isotopic tracers for fatty acids or glucose, can be used in multi-isotope tracing experiments to unravel the complex metabolic networks that are dysregulated in diseases like metabolic syndrome and non-alcoholic fatty liver disease.
Finally, the role of retinoids in regenerative medicine and stem cell biology presents a host of unanswered questions. nih.govnih.gov How does retinoic acid signaling balance stem cell self-renewal and differentiation? Can we use novel synthetic deuterated retinoids to selectively modulate these processes for therapeutic benefit? These are fundamental questions that the next generation of stable isotope-labeled retinoid probes will help to answer.
Q & A
Q. How can isotopic labeling resolve contradictions in retinoid tissue distribution studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
